REACTION_CXSMILES
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C1([C:7]([CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)=[O:8])C=CC=CC=1.C=CC=C.C(O)(=[O:22])C=C>C1C=CC=CC=1>[CH:9]1([C:7]([OH:22])=[O:8])[CH2:14][CH2:13][CH:12]=[CH:11][CH2:10]1
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C(=O)C1CCCCC1
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C=CC=C
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C=C)(=O)O
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Name
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[ 2+4 ]
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C=CC=C
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C=C)(=O)O
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
without a purification or separation step
|
Type
|
CUSTOM
|
Details
|
more particularly, to a synthesis method of cyclohexyl phenyl ketone that
|
Name
|
|
Type
|
product
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Smiles
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C1(CC=CCC1)C(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1([C:7]([CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)=[O:8])C=CC=CC=1.C=CC=C.C(O)(=[O:22])C=C>C1C=CC=CC=1>[CH:9]1([C:7]([OH:22])=[O:8])[CH2:14][CH2:13][CH:12]=[CH:11][CH2:10]1
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C(=O)C1CCCCC1
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Name
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Quantity
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0 (± 1) mol
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Type
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Smiles
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C=CC=C
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C=C)(=O)O
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Name
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[ 2+4 ]
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C=CC=C
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C=C)(=O)O
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Name
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Quantity
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0 (± 1) mol
|
Type
|
solvent
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Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
without a purification or separation step
|
Type
|
CUSTOM
|
Details
|
more particularly, to a synthesis method of cyclohexyl phenyl ketone that
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC=CCC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1([C:7]([CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)=[O:8])C=CC=CC=1.C=CC=C.C(O)(=[O:22])C=C>C1C=CC=CC=1>[CH:9]1([C:7]([OH:22])=[O:8])[CH2:14][CH2:13][CH:12]=[CH:11][CH2:10]1
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C(=O)C1CCCCC1
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C=CC=C
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Name
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Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
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C(C=C)(=O)O
|
Name
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[ 2+4 ]
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Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C=CC=C
|
Name
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
without a purification or separation step
|
Type
|
CUSTOM
|
Details
|
more particularly, to a synthesis method of cyclohexyl phenyl ketone that
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC=CCC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |